
N-Acetylpurinomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylpurinomycin is a non-ribotoxic form of the antibiotic puromycin. It is formed in puromycin-resistant Streptomyces alboniger that endogenously express puromycin-acetyltransferase . This compound is known for its ability to downregulate the negative regulators of transforming growth factor-beta signaling, SnoN and Ski, without activating mitogen-activated protein kinase or inhibiting protein synthesis .
准备方法
N-Acetylpurinomycin is synthesized through the biosynthetic pathway of puromycin in Streptomyces alboniger. The final step involves the action of puromycin-acetyltransferase, which acetylates puromycin to form this compound . Industrial production methods typically involve the fermentation of Streptomyces alboniger followed by extraction and purification of the compound .
化学反应分析
N-Acetylpurinomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Selection Marker in Molecular Biology
N-Acetylpurinomycin serves as a selection marker in the creation of genetically modified organisms. By utilizing the PAC enzyme, researchers can select for cells that have acquired resistance to puromycin. This method is particularly advantageous in mammalian cell lines where the expression of PAC allows for the efficient selection of transfected cells .
Table 1: Comparison of Selection Markers
Selection Marker | Mechanism | Advantages |
---|---|---|
This compound | Acetylation by PAC | High specificity; effective in mammalian cells |
Puromycin | Inhibition of protein synthesis | Broad applicability; rapid selection |
Hygromycin | Inhibition at different ribosomal sites | Minimal cross-resistance; versatile |
Cancer Research and Therapeutics
Recent studies have indicated that this compound can enhance the efficacy of anticancer drugs by modulating cellular pathways involving acetyl-CoA metabolism. The selective reduction of acetyl-CoA levels through PAC-catalyzed reactions can be exploited to potentiate cancer therapies, particularly those targeting metabolic pathways .
Protein Synthesis Studies
This compound is utilized to study protein synthesis rates and ribosome function. By incorporating this compound into experimental designs, researchers can visualize and isolate translating ribosomes and their products across various biological systems. This application is crucial for understanding translation dynamics under different physiological conditions .
Case Study 1: Enhancing Selection Stringency with PAC Mutants
A study focused on the structure-guided manipulation of PAC mutants demonstrated improved selection stringency for mammalian cell lines. By modifying the PAC enzyme, researchers were able to derive cell lines with enhanced resistance to puromycin, showcasing the potential for tailored genetic engineering approaches .
Case Study 2: Impact on Acetyl-CoA Levels in Cancer Cells
In a recent experiment, cancer cell lines treated with this compound exhibited significant changes in acetyl-CoA levels, leading to increased sensitivity to certain chemotherapeutic agents. This finding suggests that this compound can be strategically used to enhance drug efficacy by manipulating metabolic pathways within cancer cells .
作用机制
N-Acetylpurinomycin exerts its effects by downregulating the negative regulators of transforming growth factor-beta signaling, SnoN and Ski. This regulation occurs independently of mitogen-activated protein kinase activation and does not involve the inhibition of protein synthesis . The molecular targets and pathways involved include the transforming growth factor-beta signaling pathway .
相似化合物的比较
N-Acetylpurinomycin is unique compared to other similar compounds due to its non-ribotoxic nature and its specific action on transforming growth factor-beta signaling. Similar compounds include:
Puromycin: An antibiotic that inhibits protein synthesis by causing premature chain termination during translation.
Anisomycin: An antibiotic that inhibits protein synthesis by interfering with the peptidyl transferase activity of the ribosome.
This compound stands out due to its ability to regulate protein synthesis without causing ribotoxicity .
生物活性
N-Acetylpurinomycin is a derivative of the antibiotic puromycin, which is recognized for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.
This compound functions primarily through the inhibition of protein synthesis. It mimics the structure of aminoacyl-tRNA and competes with it during translation, leading to premature termination of polypeptide chains. The compound's activity is closely linked to the enzyme puromycin N-acetyltransferase (PAC), which catalyzes the N-acetylation of puromycin, rendering it biologically inactive. This enzymatic process is crucial for understanding how resistance to puromycin can be developed in various cell types.
Key Points:
- This compound inhibits protein synthesis by mimicking aminoacyl-tRNA.
- The enzyme PAC inactivates puromycin through N-acetylation.
- Resistance mechanisms involve the expression of PAC, which utilizes acetyl-CoA as a substrate for acetylation.
This compound is structurally related to puromycin and possesses similar biochemical properties. It is synthesized as a part of the biosynthetic pathway of puromycin in Streptomyces alboniger. The last intermediate in this pathway is N-acetylpuromycin, which lacks biological activity, highlighting its role as a precursor rather than an active agent in protein synthesis inhibition.
Research Findings
Recent studies have focused on the implications of this compound and its analogs in various cellular contexts. For instance, research has demonstrated that genetic depletion of enzymes involved in coenzyme A biosynthesis can exacerbate the effects of puromycin treatment, suggesting a complex interplay between these metabolic pathways and antibiotic efficacy .
Case Studies
- Cancer Cell Sensitivity : A study investigated how this compound affects cancer cells with depleted pantothenate kinases (PANKs). Results indicated that treatment with puromycin exacerbated cell death due to reduced acetyl-CoA levels, highlighting a potential therapeutic strategy to enhance cancer treatment efficacy through combined therapies targeting acetyl-CoA metabolism .
- Cell-Specific Labeling : Another study utilized PAC for cell-specific metabolic labeling in neuronal cultures. By expressing PAC under neuron-specific promoters, researchers were able to selectively label newly synthesized proteins, demonstrating the utility of this compound derivatives in studying protein dynamics within specific cell types .
Data Table
属性
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKVYSQIGJMFP-IYRMOJGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?
A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.
Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?
A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].
Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?
A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.
Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?
A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.
Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?
A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。